N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine . These are essential components of RNA and DNA, making DHFR a crucial target in cancer treatment .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA .
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids . As a result, the synthesis of RNA and DNA is stopped, leading to cell death .
Pharmacokinetics
The compound’s high affinity for dhfr suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of RNA and DNA synthesis . This inhibition leads to the death of cancer cells . The compound’s potential anti-inflammatory effects have also been noted .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- CAS Number : 923185-58-4
- Molecular Weight : 390.4 g/mol
- Molecular Formula : C_20H_22N_4O_3
The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological significance and versatility in medicinal chemistry.
Antimicrobial Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit potent antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.488 µM to 62.5 µM in various studies . The presence of the pyrimidine moiety is crucial for the biological activity observed.
Anticancer Properties
Studies have demonstrated that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold possess anticancer activity. For example, derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as tyrosine kinases and dihydrofolate reductase . The specific compound may also share similar properties due to its structural analogies.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo[3,2-d]pyrimidine derivatives has been explored extensively. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antitubercular Activity
A study focused on a series of pyrrolo[3,2-d]pyrimidine derivatives revealed that modifications at the C-4 position significantly influenced their antitubercular activity. The most potent derivative exhibited an MIC value comparable to existing antitubercular drugs like Rifampicin . This highlights the importance of structural optimization in developing effective treatments for tuberculosis.
Case Study 2: Anticancer Activity
Another study evaluated various derivatives against cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating promising anticancer potential . These findings suggest that further exploration of this compound could lead to new cancer therapies.
Summary of Research Findings
The biological activity of this compound is supported by various studies highlighting its:
- Antimicrobial Activity : Effective against Mycobacterium tuberculosis.
- Anticancer Properties : Inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-24-12-16(19(26)22-13-7-6-10-15(11-13)29-2)17-18(24)20(27)25(21(28)23-17)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMPFADDHEDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.